molecular formula C13H17NOS B2404523 N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide CAS No. 2411289-10-4

N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide

Cat. No.: B2404523
CAS No.: 2411289-10-4
M. Wt: 235.35
InChI Key: VCUBZLQVSUOZOB-UHFFFAOYSA-N
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Description

N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide can be achieved through several synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Chemical Reactions Analysis

N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction can occur under different conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives such as articaine . This interaction can modulate the activity of sodium channels, leading to its analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

What sets this compound apart is its unique combination of the thiophene ring with the but-2-ynamide moiety, which may confer distinct biological activities and applications .

Properties

IUPAC Name

N-propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-5-6-13(15)14(10(2)3)11(4)12-7-8-16-9-12/h7-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUBZLQVSUOZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C(C)C)C(C)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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